molecular formula C12H27N B11950192 N,N-Diethyl-tert-octylamine,98 CAS No. 288325-45-1

N,N-Diethyl-tert-octylamine,98

Cat. No.: B11950192
CAS No.: 288325-45-1
M. Wt: 185.35 g/mol
InChI Key: FLAJMNUEEZPQCV-UHFFFAOYSA-N
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Description

N,N-Diethyl-tert-octylamine,98 is a chemical compound with the molecular formula C12H27N and a molecular weight of 185.35 g/mol . It is a tertiary amine characterized by the presence of a tert-octyl group and two ethyl groups attached to the nitrogen atom. This compound is known for its high purity, typically 98%, and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-tert-octylamine can be synthesized through the alkylation of tert-octylamine with diethyl sulfate or diethyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the tert-octylamine, followed by the addition of the alkylating agent to form the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N-Diethyl-tert-octylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization to achieve the desired 98% purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-tert-octylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-tert-octylamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N,N-Diethyl-tert-octylamine involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with cell membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-octylamine
  • N,N-Diethyl-2-ethylhexylamine
  • N,N-Diethyl-3,5,5-trimethylhexylamine

Uniqueness

N,N-Diethyl-tert-octylamine is unique due to its tert-octyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions compared to its linear or branched counterparts. The tert-octyl group also enhances the compound’s lipophilicity, making it more suitable for applications involving hydrophobic environments .

Properties

CAS No.

288325-45-1

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N,N-diethyl-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C12H27N/c1-8-13(9-2)12(6,7)10-11(3,4)5/h8-10H2,1-7H3

InChI Key

FLAJMNUEEZPQCV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)(C)CC(C)(C)C

Origin of Product

United States

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